2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
説明
The compound 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide belongs to a class of 1,2,4-triazole derivatives characterized by a thioether-linked acetamide moiety. Its structure includes a cyclohexyl substituent at position 5 of the triazole ring and a 2,4-dimethoxyphenyl group on the acetamide nitrogen.
特性
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-25-13-8-9-14(15(10-13)26-2)20-16(24)11-27-18-22-21-17(23(18)19)12-6-4-3-5-7-12/h8-10,12H,3-7,11,19H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJRPXXQMRWAIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Structural Overview
The compound features a triazole ring with a cyclohexyl group and a thioether linkage, which are critical for its biological interactions. The presence of a dimethoxyphenyl acetamide moiety further enhances its structural complexity and potential activity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with cell wall synthesis or inhibition of nucleic acid synthesis.
| Compound Name | Structure Features | Biological Activity | Reference |
|---|---|---|---|
| 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide | Triazole ring, thioether | Antimicrobial (in vitro studies ongoing) | |
| 5-Cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol | Triazole ring with methyl substitution | Antimicrobial | |
| 4-Allyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol | Triazole ring with allyl substitution | Antiviral |
Anticancer Activity
Triazoles have been extensively studied for their anticancer properties. The compound may exhibit cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and inhibition of key signaling pathways.
A study evaluating the anticancer activity of similar triazole derivatives reported IC50 values indicating potent activity against human colon cancer cells (HCT116). The analogs showed IC50 values ranging from 4.36 μM to 18.76 μM compared to doxorubicin.
| Compound Name | IC50 (μM) | Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide | Ongoing evaluation | Various cancer lines | Apoptosis induction |
| Compound A (related analog) | 4.36 | HCT116 | Tyrosine kinase inhibition |
| Compound B (related analog) | 18.76 | HCT116 | Cell cycle arrest |
The biological activity of triazoles is often linked to their ability to interact with specific molecular targets. For instance:
- Enzyme Inhibition : Triazoles can inhibit enzymes such as cytochrome P450s involved in drug metabolism.
- Receptor Modulation : They may also modulate receptor activities that are critical in cancer progression.
Case Studies
Several studies have documented the synthesis and evaluation of triazole derivatives similar to the compound :
- Synthesis and Evaluation : A recent study synthesized various thiosemicarbazone derivatives and evaluated their biological activities against K562 leukemia cells. The results indicated significant cytotoxicity correlated with structural modifications.
- Molecular Docking Studies : Molecular docking studies conducted on synthesized triazole derivatives revealed potential binding modes with key proteins involved in cancer signaling pathways.
類似化合物との比較
Comparison with Structural Analogs
Structural Analogues and Modifications
The following table summarizes key structural analogs and their substituents:
Key Observations :
Pharmacological Activity Comparison
Anti-Inflammatory Activity
- AS111 (2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide) exhibited 1.28-fold higher activity than diclofenac sodium in formalin-induced edema models, attributed to enhanced COX-2 inhibition .
- Target Compound : The 2,4-dimethoxyphenyl group may mimic the electron-rich aromatic systems of COX-2 inhibitors, though experimental validation is required.
Anticonvulsant Activity
- Compound 5j demonstrated an ED₅₀ of 52.8 mg/kg in the scPTZ test and a protective index (PI) of 9.30, outperforming standard anticonvulsants. The benzothiazole moiety likely contributes to CNS penetration .
- Target Compound : The cyclohexyl group could enhance blood-brain barrier permeability compared to polar substituents (e.g., pyridyl in AS111), but this requires verification.
Enzyme Inhibition
- AM34 showed potent reverse transcriptase inhibition (nanomolar KI), with the 2-hydroxyphenyl and 4-ethoxyphenyl groups critical for binding .
- Target Compound : The absence of a hydroxyl or ethoxy group may reduce affinity for RT but could favor other targets (e.g., cyclooxygenases).
Structure-Activity Relationship (SAR) Trends
Triazole Position 5 :
- Hydrophobic groups (cyclohexyl, chlorophenyl) improve membrane permeability but may reduce solubility.
- Heteroaromatic substituents (pyridyl, furyl) enhance hydrogen bonding with enzymatic targets .
Acetamide N-Substituent :
- Electron-donating groups (methoxy, methyl) on phenyl rings correlate with anti-inflammatory activity .
- Bulky substituents (e.g., benzothiazol in 5j) favor CNS-targeted activity .
Thioether Linker :
- Critical for maintaining conformational flexibility and sulfur-mediated interactions with cysteine residues in enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
